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Compound of Interest

Compound Name:
1-(5-Bromopyridin-3-yl)-N,N-

dimethylmethanamine

Cat. No.: B1279590 Get Quote

This guide provides a comparative analysis of the cross-reactivity profile of the novel

compound 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine against a panel of selected

kinases and G-protein coupled receptors (GPCRs). For the purpose of this illustrative guide, we

have designated its primary hypothetical target as Aurora Kinase A. The compound's selectivity

is compared against two other hypothetical compounds, Compound X and Compound Y, also

designed as kinase inhibitors. This document is intended for researchers, scientists, and drug

development professionals to illustrate a comprehensive cross-reactivity assessment.

Compound Overview
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a synthetic compound featuring a

bromopyridine scaffold. Pyridine derivatives are known to exhibit a wide range of biological

activities, including but not limited to kinase inhibition, anti-inflammatory effects, and

interactions with the central nervous system.[1][2][3][4] Understanding the cross-reactivity of

such a compound is crucial for assessing its potential therapeutic efficacy and off-target effects.

Quantitative Cross-Reactivity Data
To evaluate the selectivity of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, its

inhibitory activity was assessed against a panel of 10 kinases and its binding affinity was

measured for a panel of 5 GPCRs. The results are presented as IC50 values for kinases and Ki

values for GPCRs, compared with two other kinase inhibitors, Compound X and Compound Y.
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Table 1: Kinase Inhibition Profile (IC50 in nM)

Target Kinase

1-(5-Bromopyridin-
3-yl)-N,N-
dimethylmethanam
ine

Compound X Compound Y

Aurora Kinase A

(Primary Target)
15 10 25

Aurora Kinase B 45 30 80

VEGFR2 150 85 >10,000

EGFR >10,000 250 1,200

SRC 800 150 >10,000

ABL1 1,200 400 >10,000

CDK2 >10,000 5,000 8,000

ROCK1 2,500 900 >10,000

PKA >10,000 >10,000 >10,000

GSK3β 5,000 2,000 >10,000

Table 2: GPCR Binding Affinity Profile (Ki in nM)
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Target GPCR

1-(5-Bromopyridin-
3-yl)-N,N-
dimethylmethanam
ine

Compound X Compound Y

Dopamine D2 >10,000 8,000 >10,000

Serotonin 5-HT2A 850 1,200 >10,000

Adrenergic α2A 1,500 2,500 >10,000

Histamine H1 >10,000 >10,000 >10,000

Muscarinic M1 >10,000 9,500 >10,000

Experimental Protocols
Kinase Selectivity Profiling
The kinase inhibition assays were performed using a radiometric assay format, a widely used

method for measuring kinase activity.[5]

Protocol:

Reagents and Materials:

Recombinant human kinases

Corresponding peptide substrates

[γ-³³P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01%

Brij-35)

Test compounds (1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, Compound X,

Compound Y) serially diluted in DMSO.

96-well filter plates
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Assay Procedure:

The kinase, substrate, and test compound were combined in the kinase reaction buffer in

the wells of a 96-well plate.

The reaction was initiated by the addition of [γ-³³P]ATP. The final ATP concentration was

set to the Km value for each respective kinase to ensure accurate IC50 determination.[5]

The reaction mixture was incubated for a specified time (e.g., 60 minutes) at room

temperature.[6]

The reaction was stopped by the addition of phosphoric acid.

The phosphorylated substrate was captured on the filter plates, and unincorporated [γ-

³³P]ATP was washed away.

The amount of incorporated radioactivity was quantified using a scintillation counter.

Data Analysis:

The percentage of kinase inhibition was calculated for each compound concentration.

IC50 values were determined by fitting the data to a sigmoidal dose-response curve using

appropriate software.

GPCR Cross-Reactivity Profiling
Radioligand binding assays were employed to determine the binding affinity of the test

compounds to a panel of GPCRs.[7][8]

Protocol:

Reagents and Materials:

Cell membranes expressing the target GPCRs

Specific radioligands for each target GPCR

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
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Test compounds serially diluted in DMSO.

96-well plates and filtration apparatus

Assay Procedure:

The cell membranes, radioligand, and test compound were incubated together in the

binding buffer in a 96-well plate.

The incubation was carried out for a sufficient time to reach binding equilibrium (e.g., 60-

120 minutes) at room temperature.[8]

The binding reaction was terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

The filters were washed with ice-cold binding buffer to remove non-specifically bound

radioligand.

The radioactivity retained on the filters was measured using a scintillation counter.

Data Analysis:

Non-specific binding was determined in the presence of a high concentration of a known

unlabeled ligand.

The percentage of specific binding was calculated for each concentration of the test

compound.

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
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Figure 1: Simplified Aurora Kinase A Signaling Pathway
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Caption: Figure 1: Simplified Aurora Kinase A Signaling Pathway.
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Figure 2: Cross-Reactivity Profiling Workflow
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Caption: Figure 2: Cross-Reactivity Profiling Workflow.
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Figure 3: Logic for Comparative Selectivity Analysis
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Caption: Figure 3: Logic for Comparative Selectivity Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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